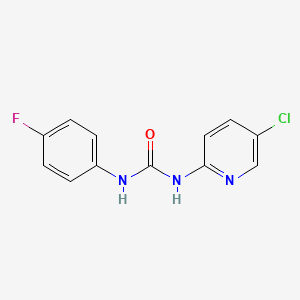![molecular formula C20H30N6O B5552711 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical processes. For instance, Shawish et al. (2021) demonstrated the synthesis of s-triazine derivatives incorporating pyrazole/piperidine moieties. Their approach included detailed molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations.
Molecular Structure Analysis
Studies on related compounds have shown that their molecular structure is determined through methods like X-ray crystallography and computational modeling. Karczmarzyk and Malinka (2004) described the crystal and molecular structures of compounds incorporating piperazine and pyrimidine, which helps in understanding the spatial arrangement and bonding characteristics.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, exploring various chemical reactions for the development of new compounds. These reactions often include condensation, esterification, and cycloaddition.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. Abdel‐Aziz et al. (2008) synthesized novel derivatives and discussed their properties in the context of potential applications.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electronic characteristics are key to understanding the behavior of these compounds. Rajkumar et al. (2014) conducted spectral characterization and evaluated biological properties, providing insight into their chemical nature.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives, incorporating various substituents, were synthesized to evaluate their biological activities. These compounds were assessed for their antibacterial, antifungal, and antitumor activities. For example, compounds exhibiting potent biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans were identified, with some derivatives showing more effective biofilm inhibition activities than the reference drug Ciprofloxacin. Additionally, certain derivatives demonstrated excellent inhibitory activities against the MurB enzyme, a target for antibacterial drug development (Mekky & Sanad, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Derivatives of pyrazolopyrimidine were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these compounds was discussed, providing insights into the chemical features contributing to their biological activities. This research highlights the potential of pyrazolopyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Evaluation
New derivatives incorporating pyrazolopyrimidine and other heterocyclic systems were synthesized and evaluated for their antimicrobial activities. These compounds were tested against a variety of bacterial and fungal strains, showcasing their potential as antimicrobial agents. The synthesis strategies and biological evaluations contribute to the understanding of how these compounds could be utilized in addressing microbial resistance (Othman, 2013).
Molecular Docking and In Vitro Screening
A study focused on the synthesis of novel pyridine and fused pyridine derivatives, including pyrazolopyrimidine compounds, and assessed them through molecular docking screenings. These compounds were evaluated for their antimicrobial and antioxidant activities, illustrating the diverse applications of pyrazolopyrimidine derivatives in medicinal chemistry (Flefel et al., 2018).
Propiedades
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-6-17(7-2)20(27)25-10-8-24(9-11-25)18-13-19(22-16(5)21-18)26-15(4)12-14(3)23-26/h12-13,17H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOKGPTWMTTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)
![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)
![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)
![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)
![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)



![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)